molecular formula C15H24ClN5O2 B2579475 Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate CAS No. 2377034-27-8

Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate

Cat. No. B2579475
CAS RN: 2377034-27-8
M. Wt: 341.84
InChI Key: FUDPNUFSSUQSQQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 2377031-67-7 . It has a molecular weight of 327.81 . It is in powder form .


Synthesis Analysis

The synthesis of related compounds involves the use of 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4- ((methylsulfonyl)oxy)piperidine-1-carboxylate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H22ClN5O2/c1-14 (2,3)22-13 (21)20-7-5-10 (6-8-20)19 (4)12-17-9-16-11 (15)18-12/h9-10H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 327.81 .

Scientific Research Applications

Precursor for Biologically Active Compounds

This compound serves as a potential precursor to biologically active natural products, such as Indiacen A and Indiacen B . These natural products have been found to possess various biological activities, including anticancer, anti-inflammatory, and analgesic properties .

Synthesis of Alkaloid Derivatives

Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound is involved in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives play a crucial role in cell biology and are used in the treatment of various disorders.

Antimicrobial Activity

The compound has been utilized in the synthesis of derivatives that exhibit antimicrobial activity against a range of bacteria and fungi . This includes activity against both Gram-positive and Gram-negative bacteria, which is significant for developing new antibiotics.

Intermediate in Drug Synthesis

It acts as an important intermediate in the synthesis of many biologically active compounds, including drugs like crizotinib . Crizotinib is an anti-cancer medication used in the treatment of certain types of lung cancer.

Antibacterial Screening

The compound has been screened for antibacterial activities against strains such as Staphylococcus aureus and Bacillus subtilis . This screening is vital for discovering new antibacterial agents.

Evaluation of Antimicrobial Properties

Further evaluation of the compound’s derivatives has been conducted to assess their effectiveness against microbial strains like E. coli , S. aureus , and C. albicans . This evaluation helps in understanding the spectrum of the compound’s antimicrobial properties.

Chemical Synthesis and Characterization

The compound is synthesized with good yield and selectivity from commercially available materials and is characterized by spectral data . This process is crucial for ensuring the purity and consistency of the compound for research purposes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN5O2/c1-15(2,3)23-14(22)21-7-5-11(6-8-21)9-20(4)13-18-10-17-12(16)19-13/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDPNUFSSUQSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate

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